MFCD18315998
Description
Compounds with MDL identifiers (e.g., MFCD11044885, MFCD13195646) often feature aromatic rings, halogen substituents, or functional groups that enhance bioavailability or reactivity. For example, CAS 918538-05-3 (MDL: MFCD11044885) is a pyrrolotriazine derivative with chlorine substituents, while CAS 1046861-20-4 (MDL: MFCD13195646) is a bromo-chlorophenyl boronic acid . These compounds are typically synthesized via cross-coupling reactions or nucleophilic substitutions under controlled conditions .
Properties
IUPAC Name |
methyl 2-chloro-4-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNQEELCNXZXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686333 | |
| Record name | Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-82-9 | |
| Record name | Methyl 3-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of biphenyl derivatives followed by esterification and chlorination reactions. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the biphenyl ring. Subsequent esterification with methanol in the presence of an acid catalyst forms the carboxylate ester. Finally, chlorination using thionyl chloride or similar reagents introduces the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4’-hydroxy-3’-nitro[1,1’-biphenyl]-4-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18315998’s hypothetical analogs based on structural, physicochemical, and functional properties derived from the evidence:
Structural and Functional Comparisons:
CAS 918538-05-3 (Pyrrolotriazine Derivative) Structural Similarity: Contains a dichlorinated pyrrolotriazine core, analogous to this compound’s hypothetical N-heterocyclic backbone. Functional Contrast: Demonstrates higher solubility (-2.99 Log S) but lower synthetic accessibility (2.07) compared to boronic acid derivatives.
CAS 1533-03-5 (Trifluoromethyl Ketone)
- Functional Similarity : Shares high BBB permeability and GI absorption, making it pharmacologically relevant.
- Structural Contrast : Lacks aromatic heterocycles but features a trifluoromethyl group, enhancing metabolic stability compared to halogenated analogs .
CAS 1046861-20-4 (Boronic Acid Derivative)
- Synthetic Utility : Used in Suzuki-Miyaura cross-coupling reactions, a property this compound may share.
- Physicochemical Contrast : Higher molecular weight (235.27 g/mol) and polarity (TPSA = 40.46 Ų) limit its membrane permeability relative to smaller heterocycles .
Research Findings and Limitations
- Synthetic Challenges : Halogenated compounds like this compound often require palladium catalysts or harsh conditions, increasing production costs .
- Bioactivity Gaps : While analogs show promise in kinase inhibition (CAS 918538-05-3) or catalysis (CAS 1533-03-5), this compound’s exact biological targets remain unverified .
- Environmental and Safety Concerns : Halogenated derivatives may pose toxicity risks (e.g., H315-H319-H335 hazard codes), necessitating rigorous safety protocols .
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